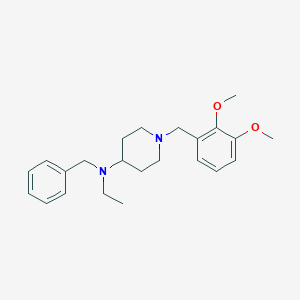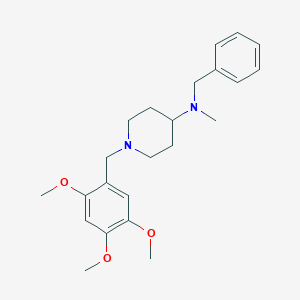![molecular formula C18H29N3 B247666 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine](/img/structure/B247666.png)
1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine, also known as PIPER, is a chemical compound that belongs to the class of piperazine derivatives. PIPER is widely used in scientific research due to its unique properties and potential applications. In
Mechanism of Action
The exact mechanism of action of 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine is not fully understood. However, it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its behavioral effects.
Biochemical and Physiological Effects:
1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine has been shown to produce a range of biochemical and physiological effects. It has been shown to increase locomotor activity in animals, as well as produce anxiolytic and antidepressant effects. 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine has also been shown to modulate the activity of various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine in lab experiments is its ability to produce consistent and reproducible results. 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine has some limitations, such as its limited solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research involving 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine. One area of interest is the development of new drugs based on the structure of 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine. Another potential direction is the investigation of the role of 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine in the regulation of circadian rhythms. Additionally, 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine may have potential applications in the treatment of various psychiatric disorders, such as depression and anxiety.
Conclusion:
In conclusion, 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine is a versatile and valuable research tool that has been extensively used in scientific research. Its unique properties and potential applications make it an important compound in the field of behavioral pharmacology. Further research is needed to fully understand the mechanisms of action and potential applications of 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine.
Synthesis Methods
The synthesis of 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine involves the reaction of 1-phenylpiperazine with 1-(propan-2-yl)piperidin-4-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine has been extensively used in scientific research as a tool to study the central nervous system. It is commonly used in behavioral pharmacology studies to investigate the effects of drugs on animal behavior. 1-Phenyl-4-[1-(propan-2-yl)piperidin-4-yl]piperazine has also been used to study the pharmacology of various drugs such as antipsychotics, antidepressants, and anxiolytics.
properties
Molecular Formula |
C18H29N3 |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-phenyl-4-(1-propan-2-ylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C18H29N3/c1-16(2)19-10-8-18(9-11-19)21-14-12-20(13-15-21)17-6-4-3-5-7-17/h3-7,16,18H,8-15H2,1-2H3 |
InChI Key |
YPUMGMOZCOFGHV-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247584.png)
![4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247585.png)
![4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247586.png)
![4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)
![[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-](/img/structure/B247589.png)






![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)